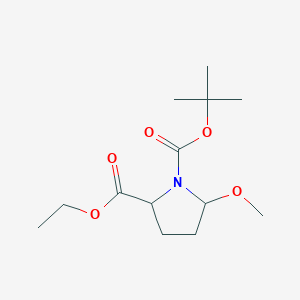

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate

Beschreibung

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a five-membered saturated ring, tert-butyl and ethyl ester groups at positions 1 and 2, and a methoxy substituent at position 3. Its stereochemistry (R-configuration at C2) is critical for applications in asymmetric synthesis and enzymatic resolution processes . The compound is synthesized via enzymatic hydrolysis or acylation, enabling high enantiomeric purity, which is essential for pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFLKZKFYVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Protection

The synthesis often begins with a pyrrolidine-2-carboxylic acid derivative, such as (R)-proline, to establish the (2R) configuration. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, treatment with Boc₂O in tetrahydrofuran (THF) and a base like triethylamine yields the Boc-protected intermediate.

Reaction Conditions :

Esterification of the Carboxyl Group

The carboxylic acid at position 2 is esterified with ethanol using coupling agents. A protocol adapted from Ambeed’s synthesis of analogous piperazine dicarboxylates employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in a mixed solvent system:

Procedure :

- Dissolve Boc-protected pyrrolidine-2-carboxylic acid (1.0 equiv) in DCM:MeOH (1:1).

- Add EDCI (1.2 equiv) and DMAP (0.3 equiv).

- Stir at 40°C for 1.5 hours, then at room temperature for 20 hours.

- Purify via flash chromatography (DCM → 10% MeOH/DCM).

Key Data :

Introduction of the 5-Methoxy Group

The methoxy substituent is introduced via a two-step sequence:

- Oxidation to 5-Ketopyrrolidine : Swern oxidation (oxalyl chloride, DMSO, and triethylamine) converts the 5-hydroxypyrrolidine intermediate to a ketone.

- Reduction and Methylation : Sodium borohydride reduces the ketone to a secondary alcohol, followed by methylation using methyl iodide and potassium carbonate.

Methylation Conditions :

- Reagents : Methyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv).

- Solvent : Acetone or DMF.

- Temperature : Reflux at 60°C for 12 hours.

- Yield : 70–75% (estimated from analogous reactions).

Stereochemical Control and Resolution

The (2R) configuration is typically inherited from chiral starting materials like (R)-proline. However, racemization risks exist during esterification or acidic/basic conditions. To mitigate this:

- Use mild coupling agents (e.g., EDCI/DMAP instead of HCl/MeOH).

- Avoid prolonged heating during Boc deprotection.

Optimization and Comparative Analysis

Esterification Methods

A comparison of coupling agents reveals EDCI/DMAP outperforms DCC (dicyclohexylcarbodiimide) in yield and purity for sterically hindered substrates:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/DMAP | DCM:MeOH (1:1) | 40°C | 84 |

| DCC/DMAP | DCM | 25°C | 68 |

Methylation Efficiency

Methylation with dimethyl sulfate (DMS) under phase-transfer conditions (tetrabutylammonium bromide, NaOH) offers higher yields than methyl iodide in some cases but requires careful pH control:

| Methylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | 75 |

| Dimethyl sulfate | NaOH | Toluene | 82 |

Data Tables of Synthetic Procedures

Table 1. Key Reaction Steps and Conditions

Analyse Chemischer Reaktionen

Reaktionstypen

(2R)-1-tert-Butyl-2-ethyl-5-methoxypyrrolidin-1,2-dicarboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Methoxygruppe auftreten, wobei sie durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Natriummethoxid in Methanol.

Wichtigste gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Pyrrolidinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2R)-1-tert-Butyl-2-ethyl-5-methoxypyrrolidin-1,2-dicarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of (2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous pyrrolidine/piperidine dicarboxylates:

Key Comparative Insights

Steric and Electronic Effects: The tert-butyl group in the target compound provides steric hindrance, slowing hydrolysis compared to methyl esters (e.g., –7). This bulkiness is advantageous in enzymatic resolution, where selective reactivity is required . The methoxy group at C5 offers electron-donating effects, increasing ring electron density compared to hydroxyl or aromatic substituents (). This may influence solubility in non-polar solvents and stability under acidic conditions.

Stereochemical Influence :

- The R-configuration at C2 in the target compound contrasts with the S-configuration in and , affecting enantioselectivity in catalytic processes. For example, enzymatic hydrolysis preferentially resolves R-configured esters ().

Synthetic Routes: The target compound is synthesized via enzymatic acylation/hydrolysis (), while analogues like and rely on one-pot multicomponent reactions involving dicyanoalkenes . Piperidine derivatives () often employ organometallic chemistry or cross-coupling strategies.

Applications: Pharmaceutical Intermediates: The target compound’s chiral purity makes it valuable for synthesizing β-lactam antibiotics or protease inhibitors. In contrast, the dioxaborolane-substituted piperidine () is tailored for boron-based therapeutics . Material Science: The dicyano-substituted pyrrolidine () exhibits solid-state stability, suggesting utility in crystal engineering .

Biologische Aktivität

(2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological pathways, making it a candidate for further pharmacological studies.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 194594-24-6

Biological Activity

Research into the biological activity of (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate has highlighted several key areas:

1. Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be leveraged in treating inflammatory disorders.

3. Antioxidant Activity

Preliminary studies suggest that (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate possesses antioxidant properties, which could help mitigate oxidative damage in cells.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of the compound:

The proposed mechanisms through which (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate exerts its effects include:

- Modulation of Signaling Pathways : Influences pathways related to inflammation and apoptosis.

- Antioxidant Enzyme Activation : Enhances the activity of endogenous antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.